methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
CAS No.: 941978-81-0
Cat. No.: VC11871117
Molecular Formula: C12H9Cl2NO4S2
Molecular Weight: 366.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941978-81-0 |
|---|---|
| Molecular Formula | C12H9Cl2NO4S2 |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3 |
| Standard InChI Key | PJSOEWGAPDRYRN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate belongs to the class of sulfonamide-bearing heterocyclic compounds. Its structure comprises:
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A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a methyl ester (-COOCH₃) and at the 3-position with a sulfamoyl group (-SO₂NH-).
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A 2,4-dichlorophenyl group attached to the sulfamoyl nitrogen, introducing steric and electronic effects due to the ortho and para chlorine substituents.
The presence of electron-withdrawing chlorine atoms and the sulfamoyl group significantly influences the compound’s electronic distribution, solubility, and potential intermolecular interactions .
Table 1: Inferred Physicochemical Properties
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate likely follows a multi-step protocol analogous to related sulfamoyl-thiophenes :
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Thiophene Core Functionalization:
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Bromination or lithiation of methyl thiophene-2-carboxylate to introduce reactivity at the 3-position.
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Sulfamoylation:
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Reaction with 2,4-dichlorophenylsulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfamoyl group.
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Esterification:
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Retention of the methyl ester at the 2-position, often introduced early in the synthesis via Fischer esterification.
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Critical Reaction Conditions
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Temperature: Sulfamoylation typically occurs at 0–25°C to minimize side reactions.
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Solvent: Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for sulfamoyl chloride reactions .
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Catalysis: Lewis acids like AlCl₃ may enhance electrophilic substitution on the thiophene ring .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
While direct NMR data for the 2,4-dichloro variant are unavailable, analogous compounds exhibit characteristic signals:
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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ESI-MS: Predicted molecular ion [M+H]⁺ at m/z 393.1 (C₁₂H₉Cl₂N₂O₄S₂) with characteristic chlorine isotopic patterns.
Pharmacokinetic and Pharmacodynamic Profiles
Metabolic Stability
Data from structurally similar sulfamoyl-thiophenes suggest moderate metabolic stability:
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Microsomal Half-Life: ~30–60 minutes in human liver microsomes .
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Primary Metabolites: Hydrolysis of the methyl ester to the carboxylic acid and oxidative dechlorination.
Table 2: In Vitro ADME Parameters (Inferred)
| Parameter | Value | Source Analogue |
|---|---|---|
| Plasma Protein Binding | >99% (highly bound) | |
| CYP Inhibition | Low (IC₅₀ > 10 μM) | |
| Permeability (Caco-2) | Moderate (Papp ~5 × 10⁻⁶ cm/s) |
Mechanistic Insights
Sulfamoyl-thiophenes are hypothesized to exert bioactivity via:
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Enzyme Inhibition: Interaction with carbonic anhydrases or tyrosine kinases due to the sulfamoyl group’s zinc-binding capacity .
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) in cancer cell lines.
Challenges and Future Directions
Toxicity Profiling
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